molecular formula C11H12F2O3 B1412917 Ethyl 3,4-difluoro-2-methoxyphenylacetate CAS No. 1806330-92-6

Ethyl 3,4-difluoro-2-methoxyphenylacetate

Cat. No. B1412917
CAS RN: 1806330-92-6
M. Wt: 230.21 g/mol
InChI Key: YXMRDCLIESWIDS-UHFFFAOYSA-N
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Description

Ethyl 3,4-difluoro-2-methoxyphenylacetate is a chemical compound with the molecular formula C11H12F2O3 and a molecular weight of 230.21 . It is also known by other names such as Ethyl 2-(3,4-difluoro-2-methoxyphenyl)acetate and Benzeneacetic acid, 3,4-difluoro-2-methoxy-, ethyl ester .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms . The exact arrangement of these atoms in the molecule is not provided in the search results.


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 259.4±35.0 °C and its density is predicted to be 1.204±0.06 g/cm3 .

Scientific Research Applications

  • Chromatography and Detection in Biochemical Analysis : Ethyl acetate, a related compound, is used in high-performance liquid chromatography for the quantitative determination of monoamine metabolites in human lumbar cerebrospinal fluid. This method is vital for diagnostic testing in medical and neurological services (Krstulović et al., 1982).

  • Synthetic Organic Chemistry : In the synthesis of 4-methoxyphenylacetic acid, a derivative of Ethyl 3,4-difluoro-2-methoxyphenylacetate, the Friedel-Crafts reaction plays a crucial role. This synthesis is important for producing compounds with specific structural characteristics, useful in various chemical applications (Zhu Jin-tao, 2011).

  • Medicinal Chemistry and Drug Synthesis : In the realm of pharmaceuticals, ethyl esters of hydroxyphenylacetic acids, similar in structure to this compound, are synthesized for their potential antimicrobial and antioxidant activities. These compounds are also studied for their pharmaceutical properties and interaction with biological systems (K. Raghavendra et al., 2016).

  • Analytical Chemistry in Environmental Studies : Ethyl acetate derivatives are used in the analysis of environmental pollutants. They play a role in studying the microbial degradation of certain compounds, contributing to understanding the environmental fate of chemicals (W. H. Baarschers & J. Vukmanich, 1986).

  • Crystallography and Material Science : In material science, the crystal and molecular structure studies of ethyl esters related to this compound provide insights into the physical properties of these compounds. This information is crucial for the development of new materials and compounds (M. Kaur et al., 2012).

properties

IUPAC Name

ethyl 2-(3,4-difluoro-2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-3-16-9(14)6-7-4-5-8(12)10(13)11(7)15-2/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMRDCLIESWIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701201523
Record name Benzeneacetic acid, 3,4-difluoro-2-methoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1806330-92-6
Record name Benzeneacetic acid, 3,4-difluoro-2-methoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806330-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 3,4-difluoro-2-methoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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